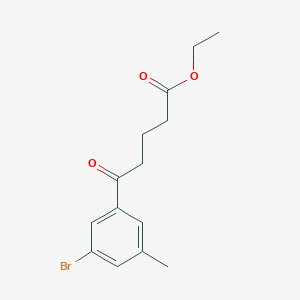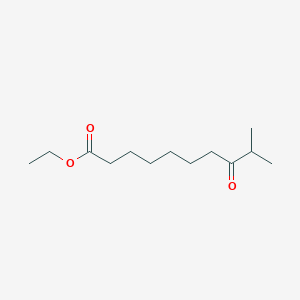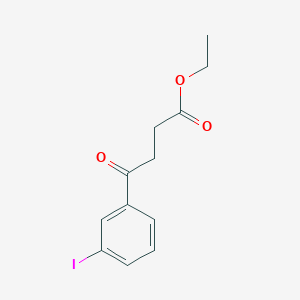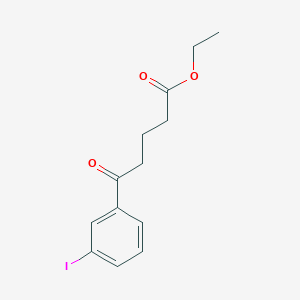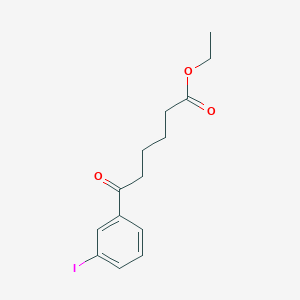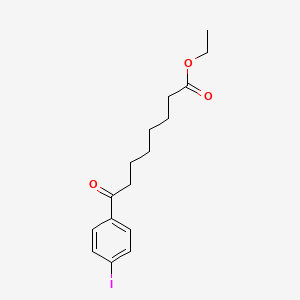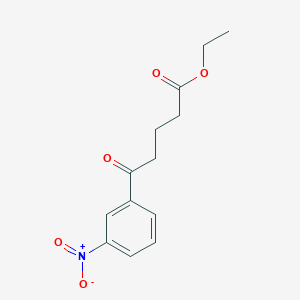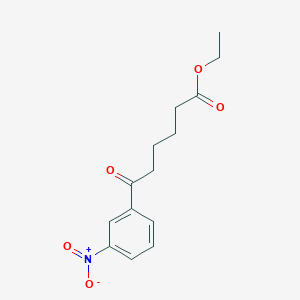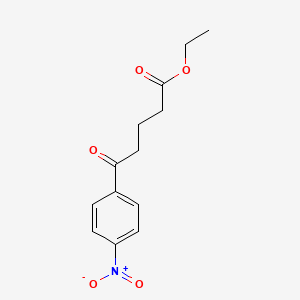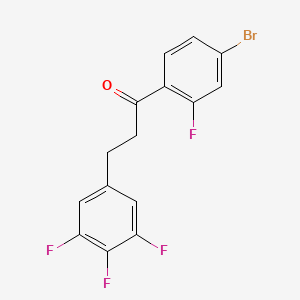
4'-Bromo-2'-fluoro-3-(3,4,5-trifluorophenyl)propiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4’-Bromo-2’-fluoro-3-(3,4,5-trifluorophenyl)propiophenone” is a chemical compound with the CAS Number: 898778-39-7. It has a molecular weight of 361.13 . The IUPAC name for this compound is 1-(4-bromo-2-fluorophenyl)-3-(3,4,5-trifluorophenyl)-1-propanone .
Molecular Structure Analysis
The InChI code for “4’-Bromo-2’-fluoro-3-(3,4,5-trifluorophenyl)propiophenone” is 1S/C15H9BrF4O/c16-9-2-3-10(11(17)7-9)14(21)4-1-8-5-12(18)15(20)13(19)6-8/h2-3,5-7H,1,4H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “4’-Bromo-2’-fluoro-3-(3,4,5-trifluorophenyl)propiophenone” include a molecular weight of 361.13 . Unfortunately, other specific physical and chemical properties such as density, boiling point, and melting point are not available in the search results.Scientific Research Applications
Synthesis and Antibacterial Properties
Research has demonstrated the potential of derivatives similar to 4'-Bromo-2'-fluoro-3-(3,4,5-trifluorophenyl)propiophenone in the field of antimicrobial agents. For instance, the synthesis of certain thiourea derivatives, which are structurally related, has shown significant anti-pathogenic activity, particularly against bacterial strains like Pseudomonas aeruginosa and Staphylococcus aureus. This highlights the compound's relevance in developing novel antibacterial agents with biofilm inhibiting properties (Limban, Marutescu & Chifiriuc, 2011).
Photostability Enhancement in Fluorophores
Another application is in the area of fluorophore photostability enhancement. Fluorination of fluorophores can significantly improve their photostability and spectroscopic properties. Research into similar fluorinated compounds has provided scalable access to precursors for novel fluorinated analogues of common fluorophores, thereby contributing to advancements in spectroscopic studies (Woydziak, Fu & Peterson, 2012).
Electronic Property Tuning in Polythiophenes
In the field of organic electronics, compounds like this compound can be used for tuning the electronic properties of conjugated polymers such as polythiophenes. A study on 3-Fluoro-4-hexylthiophene, a structurally similar compound, showed its application in modifying the electronic properties of polythiophenes, which are crucial in the development of organic electronic devices (Gohier, Frère & Roncali, 2013).
Synthesis of Complex Molecules for Radiopharmaceuticals
Additionally, related compounds have been used in the synthesis of radiopharmaceuticals. For example, the preparation of 4-[¹⁸F]Fluorophenol, an intermediate compound for constructing more complex molecules, has employed similar halogenated compounds as precursors. This indicates the potential of this compound in the field of medical imaging and diagnostics (Helfer, Castillo Meleán, Ermert, Infantino & Coenen, 2013).
properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrF4O/c16-9-2-3-10(11(17)7-9)14(21)4-1-8-5-12(18)15(20)13(19)6-8/h2-3,5-7H,1,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUALSTPJSOEGDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(=O)CCC2=CC(=C(C(=C2)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrF4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645025 |
Source


|
| Record name | 1-(4-Bromo-2-fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898778-39-7 |
Source


|
| Record name | 1-(4-Bromo-2-fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


